molecular formula C9H16ClNO B2890169 Rel-(3a'R,6a'S)-hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride CAS No. 2172270-22-1

Rel-(3a'R,6a'S)-hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride

Cat. No.: B2890169
CAS No.: 2172270-22-1
M. Wt: 189.68
InChI Key: SHUUIKURHRKIAK-KZYPOYLOSA-N
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Description

“(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole” is a compound with the CAS Number: 55129-05-0 and a molecular weight of 113.16 . It is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2/t5-,6+ . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid or liquid at normal temperatures .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of pyrrole heterocyclic systems, including the formation of spiro-pyrrolo[2,1-b][1,3]oxazoles, highlight the versatility of furan-3-one derivatives in creating complex molecular architectures. These methods demonstrate the capacity for structural diversity and complexity in synthesizing heterocyclic compounds (İ. Koca, M. Saçmacı, F. Yılmaz, Ş. H. Üngören, 2014).

Chemical Behavior and Reactions

Research on the formation, characterization, and reactions of spiro[cyclobutane-1,1′-1′H-azulenium] ion reveals distinctive chemical behaviors, such as cyclobutylation and hydride abstraction processes. These studies provide insights into the reactivity and potential applications of cyclobutane derivatives in synthetic chemistry (M. Oda, Aya Sakamoto, R. Miyatake, Shigeyasu Kuroda, 1999).

Antimicrobial and Antifungal Activity

A new class of spiro pyrrolidines exhibited antimicrobial and antifungal activity against human pathogenic bacteria and dermatophytic fungi. These findings suggest potential applications of spiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] derivatives in developing new antibacterial and antifungal agents (A. A. Raj, R. Raghunathan, M. R. SrideviKumari, N. Raman, 2003).

Photolyase Activity

The role of cyclobutane pyrimidine dimers in DNA damage and their repair by photolyase enzymes, which utilize visible light to break the cyclobutane ring, underscores the biological significance of cyclobutane derivatives in understanding DNA repair mechanisms. This research has implications for understanding cellular responses to UV radiation and potential therapeutic applications (A. Sancar, 1994).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

(3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,1'-cyclobutane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-2-9(3-1)6-10-8-5-11-4-7(8)9;/h7-8,10H,1-6H2;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUUIKURHRKIAK-KZYPOYLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC3C2COC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)CN[C@H]3[C@@H]2COC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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